(Z)-3-[2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]ethylamino]-1-phenylbut-2-en-1-one
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Overview
Description
(Z)-3-[2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]ethylamino]-1-phenylbut-2-en-1-one is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]ethylamino]-1-phenylbut-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenylbut-2-en-2-one Backbone: This can be achieved through aldol condensation reactions involving benzaldehyde and acetone derivatives.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using catalysts and specific reaction conditions to ensure the correct (Z)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]ethylamino]-1-phenylbut-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its multiple functional groups. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (Z)-3-[2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]ethylamino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]ethylamino]-1-phenylbut-2-en-1-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific (Z)-configuration and the presence of multiple reactive functional groups. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(Z)-3-[2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]ethylamino]-1-phenylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17(15-21(25)19-9-5-3-6-10-19)23-13-14-24-18(2)16-22(26)20-11-7-4-8-12-20/h3-12,15-16,23-24H,13-14H2,1-2H3/b17-15-,18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGBXGSNXHEWQM-IQRFGFHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NCCNC(=CC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/NCCN/C(=C\C(=O)C2=CC=CC=C2)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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